molecular formula C16H13F2NO2 B2769107 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide CAS No. 2097918-16-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B2769107
CAS No.: 2097918-16-4
M. Wt: 289.282
InChI Key: RJTOKPBPGSUFHG-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzofuran ring as a core structural unit . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .

Scientific Research Applications

Dopamine Receptor Imaging Agents

Research into iodobenzamide analogues, with a focus on structures incorporating benzofuran, has highlighted their potential as D-2 dopamine receptor imaging agents within the central nervous system (CNS). These compounds, through their specific binding to rat striatal tissue, demonstrate the possibility of developing new imaging agents for mapping dopamine receptor distribution. This could significantly advance diagnostic approaches in neurological disorders where dopamine receptor dysregulation is implicated (Murphy et al., 1990).

Antitumor Agents

Further investigations into dihydrobenzofuran lignans and related compounds have revealed their potential as antitumor agents, particularly in inhibiting tubulin polymerization. These compounds have shown promising activity in in vitro human tumor cell line screenings, with certain derivatives exhibiting significant cytotoxicity against leukemia and breast cancer cell lines. This highlights the therapeutic potential of benzofuran derivatives in cancer treatment, offering a novel approach to targeting mitosis and inhibiting tumor growth (Pieters et al., 1999).

Photocatalytic Degradation of Environmental Pollutants

The role of benzofuran derivatives in environmental science has also been explored, particularly in the photocatalytic degradation of pollutants. The use of titanium dioxide-loaded adsorbent supports for the degradation of propyzamide, a chlorinated benzamide herbicide, demonstrates the utility of these compounds in enhancing the efficiency of photocatalytic processes. This suggests a promising avenue for the application of benzofuran derivatives in environmental remediation technologies (Torimoto et al., 1996).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are being studied, characterized, and screened for possible biological activities. The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO2/c17-12-5-3-6-13(18)15(12)16(20)19-8-10-9-21-14-7-2-1-4-11(10)14/h1-7,10H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTOKPBPGSUFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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